[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13823451
InChI: InChI=1S/C7H6BrF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H
SMILES: C1=CC(=C(C=C1NN)C(F)(F)F)Br.Cl
Molecular Formula: C7H7BrClF3N2
Molecular Weight: 291.49 g/mol

[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride

CAS No.:

Cat. No.: VC13823451

Molecular Formula: C7H7BrClF3N2

Molecular Weight: 291.49 g/mol

* For research use only. Not for human or veterinary use.

[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride -

Specification

Molecular Formula C7H7BrClF3N2
Molecular Weight 291.49 g/mol
IUPAC Name [4-bromo-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Standard InChI InChI=1S/C7H6BrF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H
Standard InChI Key UEMSPSZEJUOLMS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NN)C(F)(F)F)Br.Cl
Canonical SMILES C1=CC(=C(C=C1NN)C(F)(F)F)Br.Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure features a phenyl ring substituted at the 4-position with a bromine atom and at the 3-position with a trifluoromethyl (–CF₃) group. The hydrazine moiety (–NH–NH₂) is bonded to the aromatic ring, with the hydrochloride salt stabilizing the hydrazine group through protonation . This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in condensation and cyclization reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₆BrClF₃N₂
Molecular Weight291.49 g/mol
CAS Number77992-51-9
SubstituentsBr (4-position), –CF₃ (3-position)

The bromine atom enhances electrophilic substitution potential, while the –CF₃ group contributes to electron-withdrawing effects, polarizing the aromatic ring and increasing solubility in polar aprotic solvents.

Physicochemical Characteristics

The compound is a crystalline solid at room temperature, with moderate solubility in water and high solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point remains undocumented in open literature, but analogous hydrazine hydrochlorides typically melt between 150–250°C. The hydrochloride salt form improves stability, reducing oxidative degradation of the hydrazine group during storage.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of [4-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride proceeds via a multi-step sequence:

  • Bromination and Trifluoromethylation: A benzene derivative undergoes electrophilic bromination followed by trifluoromethylation using reagents like trifluoromethyl copper complexes or CF₃I under radical conditions.

  • Hydrazine Introduction: The substituted benzene is treated with hydrazine hydrate in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the phenylhydrazine intermediate.

  • Hydrochloride Salt Formation: The hydrazine is protonated with hydrochloric acid, yielding the final hydrochloride salt .

Table 2: Comparative Synthesis Routes for Aromatic Hydrazines

CompoundKey ReagentsYield (%)Reference
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine·HClBr₂, CF₃I, NH₂NH₂·HCl65–78
[4-(Methylsulfonyl)phenyl]hydrazineCH₃SO₂Cl, NH₂NH₂82
[2-Fluoro-4-(trifluoromethyl)phenyl]hydrazineF₂, CF₃CH₂I, NH₂NH₂58

Challenges in synthesis include controlling regioselectivity during bromination and minimizing side reactions from the highly reactive –CF₃ group. Purification often involves recrystallization from ethanol or acetonitrile.

Reactivity and Functionalization

Condensation Reactions

The hydrazine group (–NH–NH₂) readily undergoes condensation with carbonyl compounds (ketones, aldehydes) to form hydrazones. For example, reaction with acetophenone yields a hydrazone derivative, which can cyclize under acidic conditions to form indole or pyrazole heterocycles. The electron-withdrawing –CF₃ group accelerates such reactions by polarizing the hydrazine’s nitrogen lone pairs.

Cyclization and Heterocycle Formation

In the presence of transition metal catalysts (e.g., Pd/C), the compound participates in Buchwald–Hartwig amination, forming nitrogen-containing heterocycles like triazoles or tetrazines. These reactions are pivotal in medicinal chemistry for constructing bioactive scaffolds .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its –CF₃ group is a common pharmacophore in drugs like celecoxib (a COX-2 inhibitor) .

Agrochemical Development

In agrochemistry, it is used to synthesize herbicides and fungicides. The –CF₃ group confers resistance to metabolic degradation, prolonging field efficacy .

Comparative Analysis with Analogous Hydrazines

Table 3: Structural and Functional Comparison

CompoundMolecular WeightKey SubstituentsPrimary Use
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine·HCl291.49Br, –CF₃Drug synthesis
[4-(Methylsulfonyl)phenyl]hydrazine186.23–SO₂CH₃Enzyme inhibition
[2-Fluoro-4-(trifluoromethyl)phenyl]hydrazine194.13F, –CF₃Antimicrobial agents

The bromo-trifluoromethyl derivative’s higher molecular weight and dual electron-withdrawing groups make it more reactive in SNAr reactions compared to fluoro or sulfonyl analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator